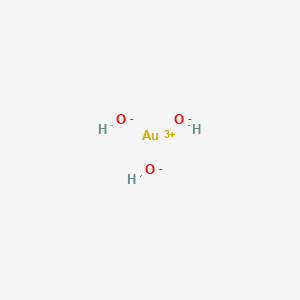
Gold trihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold trihydroxide, also known as this compound or auric acid, is an inorganic compound with the chemical formula Au(OH)₃. It is a hydroxide of gold and appears as vivid, dark yellow crystals. This compound is known for its low solubility in water and its tendency to dehydrate above 140°C to form gold(III) oxide .
Méthodes De Préparation
Gold trihydroxide can be synthesized through various methods:
-
Synthetic Routes and Reaction Conditions: : One common method involves the reaction of chloroauric acid (HAuCl₄) with an alkali such as sodium hydroxide (NaOH). The reaction is as follows: [ \text{HAuCl}_4 + 4\text{NaOH} \rightarrow \text{Au(OH)}_3 + 4\text{NaCl} + \text{H}_2\text{O} ] This reaction produces gold hydroxide along with sodium chloride and water .
-
Industrial Production Methods: : Industrially, gold hydroxide can be produced through electrochemical methods where gold metal is subjected to moisture and a positive electric potential. This process leads to the formation of voluminous gold hydroxide, which can be used in various applications .
Analyse Des Réactions Chimiques
Gold trihydroxide undergoes several types of chemical reactions:
Oxidation and Reduction: This compound can be easily dehydrated to form gold(III) oxide (Au₂O₃) when heated above 140°C.
Substitution: It reacts with ammonia to produce fulminating gold, an explosive compound.
Common reagents used in these reactions include chloroauric acid, sodium hydroxide, and ammonia. The major products formed from these reactions are gold(III) oxide and aurates.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which gold hydroxide exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: Gold trihydroxide interacts with cysteine or selenocysteine-containing enzymes such as thioredoxin reductase, phosphatases, and cathepsin.
Pathways Involved: These interactions can lead to the inhibition of enzyme activity, triggering cell death via reactive oxygen species (ROS) and other mechanisms.
Comparaison Avec Des Composés Similaires
Gold trihydroxide can be compared with other similar compounds:
Gold(III) Chloride (AuCl₃): Both compounds contain gold in the +3 oxidation state, but gold chloride is more commonly used in chemical synthesis and catalysis.
Copper(II) Hydroxide (Cu(OH)₂): Similar to gold hydroxide, copper hydroxide is used in various industrial applications, but it is more soluble in water and has different chemical properties.
Gold(III) Oxide (Au₂O₃): This compound is formed by the dehydration of gold hydroxide and is used in similar applications, such as catalysis.
This compound is unique due to its specific interactions with biological molecules and its applications in both industrial and medical fields.
Propriétés
Formule moléculaire |
Au(OH)3 AuH3O3 |
|---|---|
Poids moléculaire |
247.989 g/mol |
Nom IUPAC |
gold(3+);trihydroxide |
InChI |
InChI=1S/Au.3H2O/h;3*1H2/q+3;;;/p-3 |
Clé InChI |
WDZVNNYQBQRJRX-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[Au+3] |
SMILES canonique |
[OH-].[OH-].[OH-].[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


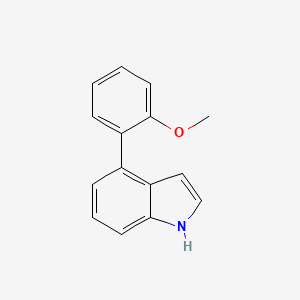
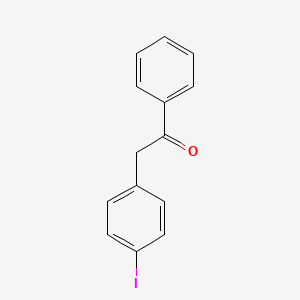
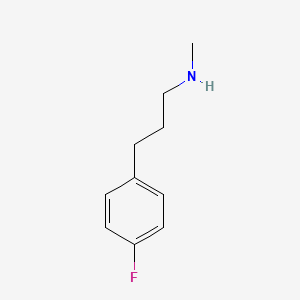
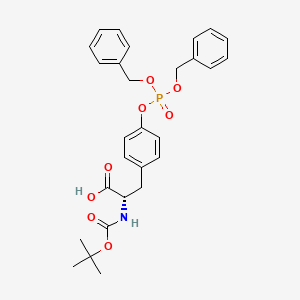
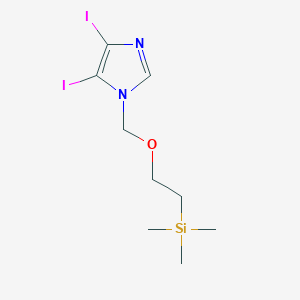
![6-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B1639768.png)
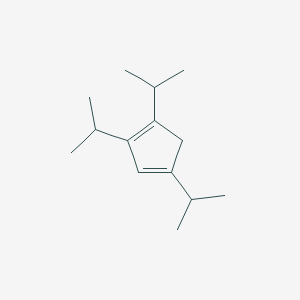
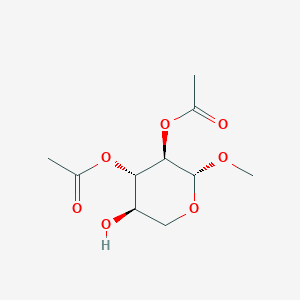
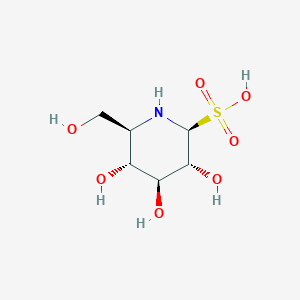
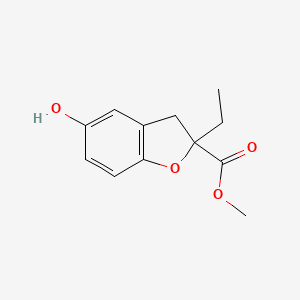
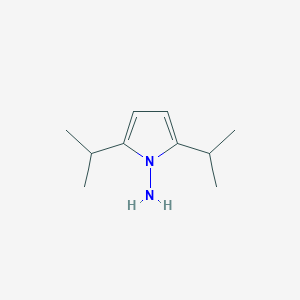
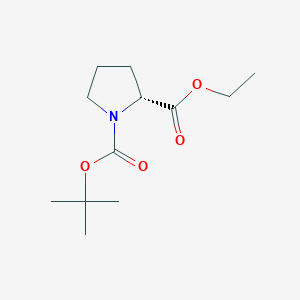
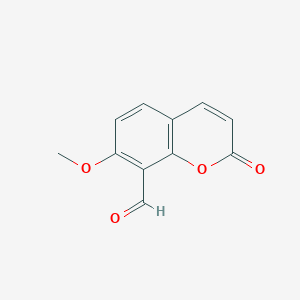
![[(3S,7R,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1639795.png)
